N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 361.405 g/mol. This compound is primarily utilized for research purposes, particularly in the fields of medicinal chemistry and pharmacology.
N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide belongs to a class of compounds known as triazole derivatives, which are noted for their diverse biological activities. The presence of the quinoxaline moiety further enhances its pharmacological potential.
The synthesis of N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common approach includes the formation of the quinoxaline core followed by the introduction of the triazole ring through cyclization reactions.
The molecular structure features a quinoxaline ring fused with a triazole system and an acetamide group. The structural representation can be visualized using molecular modeling software to assess steric interactions and electronic properties.
InChI=1S/C20H19N5O2/c1-12-7-6-8-13(2)18(12)21-17(26)11-24-15-9-4-5-10-16(15)25-14(3)22-23-19(25)20(24)27/h4-10H,11H2,1-3H3,(H,21,26)
.
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 134051-89-1